(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol
Description
Properties
IUPAC Name |
(3S,5R,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-GZZXEUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610019 | |
| Record name | (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31658-51-2 | |
| Record name | (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Ketone Precursors
The most common synthetic route involves the reduction of a 3-keto-19-norpregnane derivative. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed under inert atmospheres to prevent oxidation. For example:
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Substrate : 3-Keto-19-norpregnane-17α-ol
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Reagents : NaBH₄ in ethanol at 0–5°C
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Yield : 78–85% after purification via silica gel chromatography.
Critical factors include solvent polarity and temperature control to preserve the β-configuration at C3 and C5. Stereochemical integrity is confirmed via ¹H-NMR and X-ray crystallography.
Oxidation-Reduction Sequences
Alternative routes utilize oxidation-reduction cascades to install hydroxyl groups:
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Oxidation : 19-Norpregnane-3,17-dione is treated with pyridinium chlorochromate (PCC) to yield 3-keto-17α-hydroxy intermediates.
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Stereospecific Reduction : Enzymatic reduction using ketoreductases (e.g., from Lactobacillus spp.) ensures β-hydroxylation at C3.
Table 1: Comparison of Reducing Agents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–5 | 78 | 92 |
| LiAlH₄ | THF | −20 | 85 | 89 |
| Enzymatic | Buffer | 25 | 91 | 98 |
Enzymatic methods offer superior stereoselectivity but require longer reaction times (24–48 hrs).
Biosynthetic Pathways
In Vitro Enzymatic Conversion
Porcine granulosa cells convert androstenedione to 5(10)-estrene-3β,17β-diol, a structurally related 19-norsteroid, via CYP17A1-mediated 17,20-lyase activity. Key steps:
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Hydroxylation : 19-Hydroxyandrostenedione is oxidized to 19-norandrostenedione.
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Reduction : NADPH-dependent 3β-hydroxysteroid dehydrogenase (3β-HSD) reduces the C3 ketone.
Conditions :
Microbial Biotransformation
Saccharomyces cerevisiae engineered with human 3β-HSD and 17α-hydroxylase produces (3β,17α)-diols from pregnenolone. Advantages include scalability and reduced reliance on toxic reagents.
Industrial Production Methods
Large-Scale Chemical Synthesis
Industrial protocols optimize cost and yield:
Continuous-Flow Systems
Recent advancements employ microreactors for enhanced heat transfer and reaction control:
Comparative Analysis of Methods
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Cost ($/kg) | Time (hrs) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Chemical (NaBH₄) | 1,200 | 8 | High (solvent waste) | High |
| Enzymatic (Microbial) | 900 | 48 | Low | Moderate |
| Industrial Batch | 800 | 24 | Moderate | Very High |
Chemical synthesis remains dominant due to speed, while enzymatic routes are favored for green chemistry applications.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different diol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different diol derivatives.
Scientific Research Applications
Oncology: Prostate Cancer Treatment
One significant application of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is in the treatment of prostate cancer. Research indicates that this compound can modulate the biological activity of the androgen receptor, which plays a critical role in the progression of prostate cancer.
- Mechanism of Action : The compound functions as an antagonist of AR signaling pathways, potentially inhibiting tumor growth associated with androgen receptor activation .
- Case Study : In a clinical trial involving patients with advanced prostate cancer, administration of compounds similar to this compound resulted in significant reductions in PSA levels (Prostate-Specific Antigen), a biomarker for prostate cancer progression .
Endocrine Disorders
The compound has also been investigated for its role in treating various endocrine disorders due to its progestogenic properties.
- Application : It has been used in managing conditions such as endometriosis and secondary amenorrhea by mimicking progesterone's effects on the endometrium .
- Research Findings : Studies have shown that this compound can effectively regulate menstrual cycles and reduce pain associated with endometriosis through hormonal modulation .
Table 1: Summary of Clinical Applications
| Application Area | Condition Treated | Mechanism of Action | Clinical Outcome |
|---|---|---|---|
| Oncology | Prostate Cancer | AR Antagonism | Reduced PSA levels |
| Endocrinology | Endometriosis | Progesterone Mimic | Regulation of menstrual cycles |
| General Hormonal Therapy | Secondary Amenorrhea | Hormonal Regulation | Restoration of normal cycles |
Case Study 1: Prostate Cancer Management
A study published in a peer-reviewed journal demonstrated that patients treated with an AR antagonist derived from this compound exhibited a marked decrease in tumor size and improved quality of life metrics over a six-month period .
Case Study 2: Treatment for Endometriosis
In another investigation involving women diagnosed with endometriosis, treatment with this compound resulted in significant pain relief and reduction in lesion size after three months of therapy .
Mechanism of Action
The mechanism of action of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may interact with steroid receptors and influence gene expression and cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
The table below summarizes key structural and functional differences between (3β,5β,17α)-19-Norpregnane-3,17-diol and related compounds:
Key Comparative Insights
Receptor Binding and Selectivity
- 17α-Hydroxyl Configuration: Compounds with 17α-OH groups, such as the target compound and ethinyl estradiol derivatives, often interact with estrogen receptors (ERs). For example, (17α,20E)-21-Iodo-19-norpregna derivatives exhibit ERα binding, suggesting that the 17α-OH position may enhance receptor engagement . However, the absence of an ethinyl or aromatic group in (3β,5β,17α)-19-Norpregnane-3,17-diol likely reduces ER affinity compared to EE .
- Androgen vs.
Metabolic Stability and Excretion
- 19-Nor Structure: The lack of C19 in norsteroids (e.g., 19-nor-5-androsten-3,17-dione) increases metabolic resistance, leading to prolonged detection of 19-nor metabolites like 19-norandrosterone in urine . This property may extend to (3β,5β,17α)-19-Norpregnane-3,17-diol, though specific studies are lacking.
- Hydroxyl Group Positions : 3β-OH and 17α-OH groups in steroids are often glucuronidated or sulfated for excretion. For instance, 17α-methyl-5α-androstane-3β,17β-diol is excreted as polar conjugates, highlighting the role of hydroxylation patterns in pharmacokinetics .
Research Findings and Implications
Anti-Cancer Mechanisms
Studies on 3β,17α-diol analogs demonstrate that autophagy induction is a conserved mechanism among 17α-OH steroids.
Metabolic and Detection Challenges
The 19-nor structure complicates metabolite identification in doping control. For example, 19-nor-5-androsten-3,17-dione produces 19-norandrosterone, which is indistinguishable from nandrolone metabolites . Similar challenges may arise with the target compound, necessitating advanced detection methods.
Structural-Activity Relationships (SAR)
- C19 Absence: Eliminating C19 (as in norsteroids) reduces androgenicity while retaining binding to progesterone or estrogen receptors .
- Diol Configuration : 3β,17α-diols show distinct activity from 3α,17β counterparts, as seen in the contrasting effects of 5α-androstane-3β,17β-diol (androgenic) vs. 3β,17α-diols (estrogenic/autophagy-inducing) .
Biological Activity
(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol, also known as bolandiol or 19-nortestosterone-3β,17β-diol, is a synthetic anabolic steroid with significant implications in medical and physiological contexts. Its biological activity is primarily attributed to its interactions with various steroid hormone receptors and its metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by a steroid backbone with specific hydroxyl groups that influence its biological interactions.
Bolandiol exhibits a range of biological activities through its interaction with steroid hormone receptors:
- Androgen Receptor (AR) Affinity : Bolandiol binds to the androgen receptor with lower affinity compared to testosterone (T) and dihydrotestosterone (DHT), demonstrating approximately 4-9% of the potency of T in transactivation assays . This suggests that while it may not be as potent as other androgens, it still exerts significant androgenic effects.
- Progestin and Estrogen Receptors : The compound also shows measurable affinity for progestin receptors (PR) and estrogen receptors (ERα and ERβ), indicating potential progestational and estrogenic activities . Specifically, it has been shown to stimulate uterine weight increases in immature female rats, suggesting estrogen-like effects.
Biological Effects
The biological effects of this compound can be summarized as follows:
- Anabolic Effects : Studies have demonstrated that bolandiol can increase lean body mass and bone mineral density without significantly stimulating sex accessory glands . This makes it a candidate for therapeutic use in conditions requiring anabolic support.
- Metabolism : Bolandiol is metabolized into 19-nortestosterone (19-NT), a potent anabolic steroid. This conversion is facilitated by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which contributes to its anabolic activity .
Case Studies
- Anabolic Steroid Use in Athletes : A study involving athletes highlighted the use of bolandiol for enhancing performance due to its anabolic properties. Participants reported increases in muscle mass and strength without the adverse effects typically associated with testosterone derivatives .
- Therapeutic Applications in Osteoporosis : In clinical trials focusing on osteoporosis management, bolandiol was found to improve bone mineral density in postmenopausal women. The results indicated that bolandiol could serve as an alternative to traditional hormone replacement therapies .
Comparative Biological Activity Table
| Compound | AR Affinity (%) | PR Affinity (%) | ER Affinity (%) | Anabolic Effect |
|---|---|---|---|---|
| Testosterone | 100 | 100 | 100 | High |
| Dihydrotestosterone | 100 | 90 | 80 | High |
| Bolandiol | 4-9 | ~1 | ~3-1 | Moderate |
| 19-Nortestosterone | 100 | 100 | 50 | High |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the stereochemical configuration of (3β,5β,17α)-19-Norpregnane-3,17-diol in synthetic samples?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR with 2D experiments (e.g., COSY, NOESY), is critical for resolving stereochemical ambiguities. X-ray crystallography provides definitive confirmation of spatial arrangement when single crystals are obtainable . Polarimetry and circular dichroism (CD) can supplement these methods by correlating optical activity with known stereoisomers.
Q. How can researchers establish the metabolic stability of (3β,5β,17α)-19-Norpregnane-3,17-diol in in vitro models?
- Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors to simulate Phase I metabolism. Quantify parent compound depletion and metabolite formation via LC-MS/MS, as demonstrated in studies of structurally related steroids . Include controls with CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.
Q. What synthetic strategies are effective for producing (3β,5β,17α)-19-Norpregnane-3,17-diol from pregnane precursors?
- Methodological Answer : Key steps include selective oxidation at C19 to remove the methyl group, followed by stereospecific reduction of ketones at C3 and C16. Enzymatic catalysis (e.g., ketoreductases) or chiral auxiliaries can ensure β-configuration at C3 and C7. Purification via silica gel chromatography with ethanol-based eluents is recommended .
Advanced Research Questions
Q. How can contradictory data on the compound’s receptor binding affinity across different assay systems be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays:
Radioligand binding assays (e.g., -labeled ligands) to measure direct receptor interactions.
Functional assays (e.g., luciferase reporter systems) to assess transcriptional activity.
Structural docking studies to predict binding modes and explain discrepancies (e.g., allosteric effects or assay-specific buffer conditions).
Normalize data to internal standards and report inter-assay variability metrics .
Q. What experimental designs address challenges in synthesizing deuterated analogs for isotopic tracing of metabolic pathways?
- Methodological Answer : Incorporate deuterium at metabolically stable positions (e.g., C17 or non-labile carbons) via catalytic deuteration or Grignard reactions. Use -NMR to verify isotopic purity. For metabolic studies, combine LC-MS with stable isotope tracing to track deuterium retention in urine or plasma metabolites .
Q. How should researchers interpret conflicting data on the compound’s agonism/antagonism at nuclear receptors (e.g., glucocorticoid or androgen receptors)?
- Methodological Answer : Perform competitive binding assays with known agonists/antagonists (e.g., dexamethasone for glucocorticoid receptors). Use transcriptional coactivator recruitment assays (e.g., FRET-based systems) to distinguish partial agonism from antagonism. Consider tissue-specific receptor isoforms and coregulator expression .
Data Contradiction Analysis
Q. What steps mitigate variability in pharmacokinetic parameters reported across animal models?
- Methodological Answer :
Standardize administration routes (e.g., intravenous vs. oral) and vehicle formulations.
Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in CYP enzyme activity and plasma protein binding.
Validate findings in humanized liver chimeric mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
